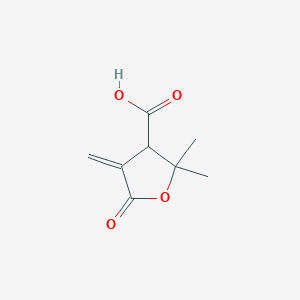
2,2-Dimethyl-4-methylidene-5-oxooxolane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-4-methylidene-5-oxooxolane-3-carboxylic acid is a synthetic organic compound with the molecular formula C14H22O4. It is a tetrahydrofuranone derivative, characterized by the presence of a carboxylic acid group, a methylidene group, and an oxo group. This compound is known for its role as a fatty acid synthase (FAS) inhibitor, making it significant in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-methylidene-5-oxooxolane-3-carboxylic acid typically involves the reaction of Meldrum’s acid with appropriate reagents. One common method is the reaction between Meldrum’s acid and a carboxylic acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) or isopropenyl chloroformate (IPCF) in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-4-methylidene-5-oxooxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methylidene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include hydroxyl derivatives, substituted tetrahydrofuranones, and various oxo compounds.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-4-methylidene-5-oxooxolane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Acts as a fatty acid synthase (FAS) inhibitor, making it useful in studying metabolic pathways.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting fatty acid synthase (FAS). It binds irreversibly to the enzyme, preventing the synthesis of fatty acids. This inhibition leads to reduced lipid accumulation, which is beneficial in conditions like obesity and cancer .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylidene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid: Another FAS inhibitor with a similar structure but different alkyl chain length.
2-Oxooxolane-3-carboxylic acid: A simpler oxolane derivative with similar reactivity but lacking the methylidene and dimethyl groups.
Uniqueness
2,2-Dimethyl-4-methylidene-5-oxooxolane-3-carboxylic acid is unique due to its specific structural features, which confer distinct inhibitory properties on FAS. Its combination of a methylidene group and a carboxylic acid group makes it particularly effective in binding to the enzyme and exerting its biological effects.
Propiedades
Número CAS |
58785-72-1 |
|---|---|
Fórmula molecular |
C8H10O4 |
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
2,2-dimethyl-4-methylidene-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C8H10O4/c1-4-5(6(9)10)8(2,3)12-7(4)11/h5H,1H2,2-3H3,(H,9,10) |
Clave InChI |
YNJPZODXANZICQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C(=C)C(=O)O1)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


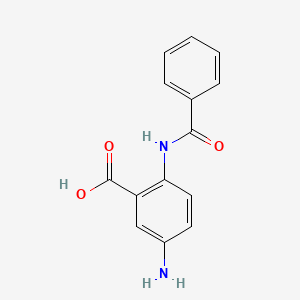
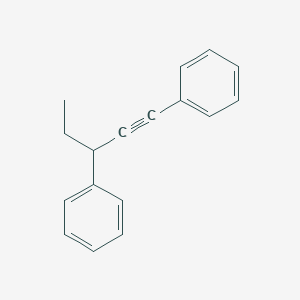
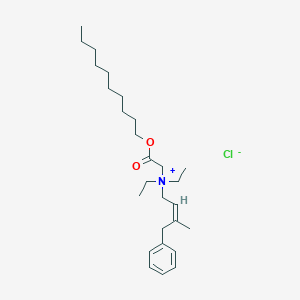
![4-{2-[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14613135.png)

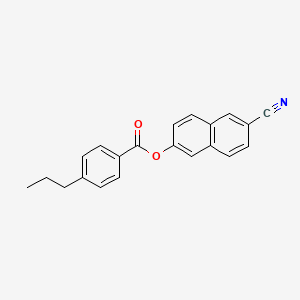
![Ethyl 3-[2-(4-fluorophenyl)hydrazinylidene]pyrrolidine-1-carboxylate](/img/structure/B14613153.png)
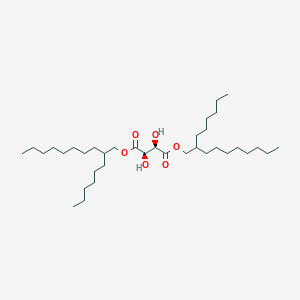

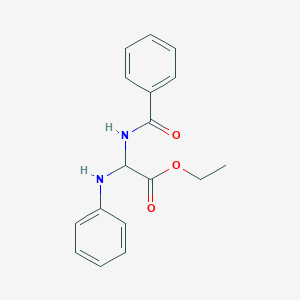
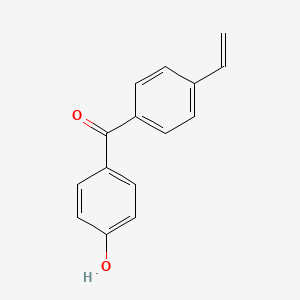
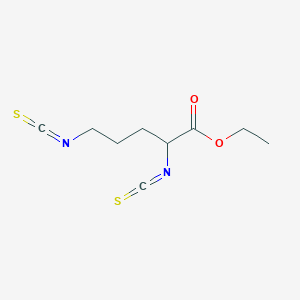
![2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene](/img/structure/B14613209.png)
![N-Benzyl-N-ethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline](/img/structure/B14613214.png)
